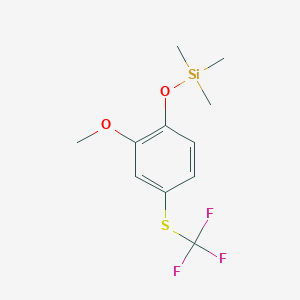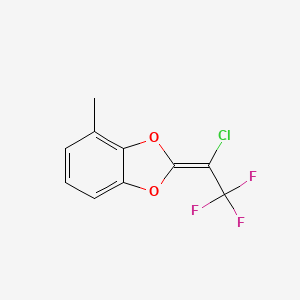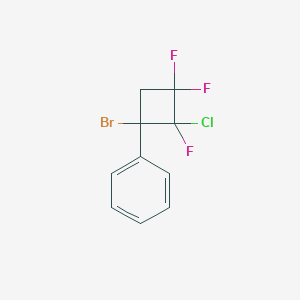
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole is an organic compound that features both trifluoromethylthio and trimethylsilyloxy functional groups attached to an anisole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole typically involves the introduction of trifluoromethylthio and trimethylsilyloxy groups onto an anisole derivative. One common method involves the use of trifluoromethylthiolation reagents and silylation agents under controlled conditions. For example, the trifluoromethylthiolation can be achieved using reagents such as trifluoromethylthiolating agents in the presence of a base, while the silylation can be performed using trimethylsilyl chloride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .
化学反応の分析
Types of Reactions
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio or trimethylsilyloxy groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated and silylated groups.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its unique pharmacokinetic properties.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability and reactivity
作用機序
The mechanism of action of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the lipophilicity and electron-withdrawing properties of the compound, while the trimethylsilyloxy group can influence its reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethylthio)aniline
- 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide
- Trifluoromethyl ketones
Uniqueness
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole is unique due to the presence of both trifluoromethylthio and trimethylsilyloxy groups on an anisole core. This combination of functional groups imparts distinct chemical properties, such as enhanced lipophilicity, electron-withdrawing effects, and specific reactivity patterns, making it valuable for various applications .
特性
IUPAC Name |
[2-methoxy-4-(trifluoromethylsulfanyl)phenoxy]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O2SSi/c1-15-10-7-8(17-11(12,13)14)5-6-9(10)16-18(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUZTANOLEJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)






